molecular formula C25H28BrFO6 B13417695 [2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate CAS No. 57808-78-3

[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B13417695
CAS No.: 57808-78-3
M. Wt: 523.4 g/mol
InChI Key: MCBUGZFLZRBBKP-KMWWQQNYSA-N
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Description

[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic compound characterized by its unique structural features, including multiple stereocenters and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves multiple steps, including the introduction of bromine and fluorine atoms, as well as the formation of ester and ketone functionalities. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in areas such as catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of [2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets, such as enzymes, receptors, and signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-chloro-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
  • [2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-iodo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Uniqueness

The uniqueness of [2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications and differentiating it from similar compounds.

Properties

CAS No.

57808-78-3

Molecular Formula

C25H28BrFO6

Molecular Weight

523.4 g/mol

IUPAC Name

[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H28BrFO6/c1-13(28)32-12-22(31)25(33-14(2)29)8-6-17-15-9-20(27)18-10-21(30)19(26)11-23(18,3)16(15)5-7-24(17,25)4/h5,10-11,15,17,20H,6-9,12H2,1-4H3/t15-,17+,20-,23-,24+,25?/m1/s1

InChI Key

MCBUGZFLZRBBKP-KMWWQQNYSA-N

Isomeric SMILES

CC(=O)OCC(=O)C1(CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@H](C4=CC(=O)C(=C[C@]34C)Br)F)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CC(C4=CC(=O)C(=CC34C)Br)F)C)OC(=O)C

Origin of Product

United States

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